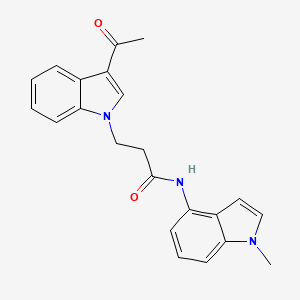
3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
- Common Name: this compound
- CAS Number: 1351683-41-4
- Molecular Formula: C22H21N3O2
- Molecular Weight: 359.4 g/mol
Biological Activity Overview
Compounds containing indole moieties, such as this compound, have been associated with various biological activities, particularly in anticancer and anti-inflammatory contexts. The indole structure is known for its ability to interact with multiple biological targets, making it a versatile scaffold in drug design.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines, including MCF7 (breast cancer), SF268 (glioma), and NCI-H460 (lung cancer) cells. These effects can be quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
- Apoptosis Induction : Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may also activate apoptotic pathways.
- Anti-inflammatory Effects : Some indole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Research Findings
A review of recent literature provides insights into the biological activities associated with this compound:
Case Studies and Data Tables
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Bouabdallah et al. | Hep2 | 3.25 | Cytotoxicity |
| Wei et al. | A549 | 26 | Growth inhibition |
| Xia et al. | A549 | 49.85 | Apoptosis induction |
| Zheng et al. | NCI-H460 | 7.01 ± 0.60 | Anticancer activity |
These studies collectively indicate that compounds related to 3-(3-acetyl-1H-indol-1-y)-N-(1-methyl-1H-indol-4-y)propanamide exhibit significant anticancer properties across multiple cell lines.
Synthesis and Structural Activity Relationship (SAR)
The synthesis of 3-(3-acetyl-1H-indol-1-y)-N-(1-methyl-1H-indol-4-y)propanamide typically involves multi-step reactions starting from readily available indole derivatives. The structural modifications at the acetyl and propanamide positions are crucial for enhancing its biological activity.
SAR Insights
The presence of both indole rings is essential for its activity, as they provide necessary interactions with biological targets. Modifications such as methyl substitutions can enhance lipophilicity and improve cellular uptake.
Properties
Molecular Formula |
C22H21N3O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-(1-methylindol-4-yl)propanamide |
InChI |
InChI=1S/C22H21N3O2/c1-15(26)18-14-25(21-8-4-3-6-16(18)21)13-11-22(27)23-19-7-5-9-20-17(19)10-12-24(20)2/h3-10,12,14H,11,13H2,1-2H3,(H,23,27) |
InChI Key |
NCARXORGGLJYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=C4C=CN(C4=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















